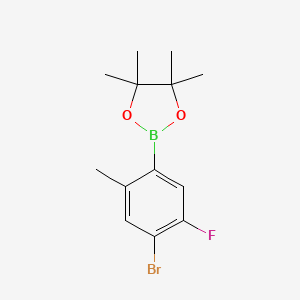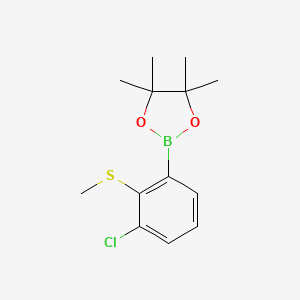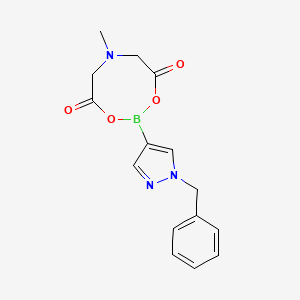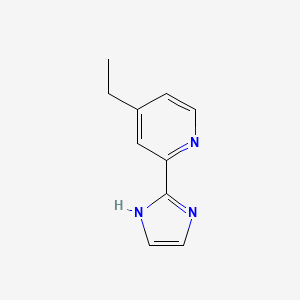
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione is a chemical compound with the empirical formula C13H16BNO4 and a molecular weight of 261.08. It is a boronic acid derivative that is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
准备方法
Phenethylboronic acid MIDA ester is typically synthesized through a multi-step process. The synthetic route involves the reaction of phenethylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions to form the MIDA ester. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the esterification process .
化学反应分析
Phenethylboronic acid MIDA ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenethylboronic acid.
Reduction: It can be reduced to form phenethylboronic acid derivatives.
Substitution: It can undergo substitution reactions to form various substituted boronic acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically boronic acid derivatives .
科学研究应用
Phenethylboronic acid MIDA ester has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is used in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: It is used in the development of boron-based therapeutics for cancer treatment.
Industry: It is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of phenethylboronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The MIDA ester moiety provides stability to the boronic acid, allowing it to participate in various chemical reactions. The molecular targets and pathways involved in its action include enzymes and receptors that interact with boronic acid derivatives .
相似化合物的比较
Phenethylboronic acid MIDA ester is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Phenylboronic acid: Less stable and less reactive compared to the MIDA ester.
Vinylboronic acid MIDA ester: Similar stability but different reactivity due to the presence of a vinyl group.
Pinacol boronate esters: Different stability and reactivity profiles compared to MIDA esters.
Phenethylboronic acid MIDA ester stands out due to its balanced stability and reactivity, making it a valuable tool in organic synthesis and scientific research.
属性
IUPAC Name |
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZQTFWXBUICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2-Chloropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204377.png)

![potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide](/img/structure/B8204383.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)




